molecular formula C20H24N6O2S B2371515 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 941985-99-5

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2371515
CAS No.: 941985-99-5
M. Wt: 412.51
InChI Key: YRKUGKZKJVXGOO-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound with notable applications in both chemistry and biology. Its unique structure allows for diverse interactions with biological targets, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This step includes the condensation of suitable pyrazole and pyrimidine precursors under controlled conditions.

  • Introduction of the methylthio group: : Through nucleophilic substitution or methylation reactions.

  • Morpholino group addition: : Achieved via nucleophilic substitution reactions.

  • Ethyl linker attachment: : Via alkylation reactions.

  • Phenylacetamide formation: : Finally, the phenylacetamide moiety is introduced through an amide bond formation reaction.

Industrial Production Methods

Industrial-scale synthesis often employs optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and solvent optimization are common to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, such as:

  • Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.

  • Reduction: : Targeting nitro groups if present.

  • Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Palladium on carbon with hydrogen gas.

  • Substitution: : Nucleophiles like amines or thiols.

Major Products Formed

Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand or catalyst in certain reactions.

Biology

  • Inhibitor: : Potential use as an enzyme or receptor inhibitor.

  • Cell Signaling: : Modulates signaling pathways.

Medicine

  • Drug Development: : Investigated as a lead compound for therapeutic agents.

  • Disease Research: : Studied for its effects on cellular processes related to diseases.

Industry

  • Material Science:

  • Agrochemicals: : Explored for its pesticidal properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.

Comparison with Similar Compounds

Unique Features

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Similar Compounds

  • N-(2-(6-Chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Chlorine instead of a methylthio group.

  • N-(2-(6-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Methyl instead of a methylthio group.

  • N-(2-(6-Amino-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Amino instead of a methylthio group.

Each of these compounds has its unique reactivity and biological activity profile, providing diverse opportunities for research and application.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUGKZKJVXGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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